Mercury(II) trifluoromethanesulfonate

Catalog No.
S607224
CAS No.
49540-00-3
M.F
C2F6HgO6S2
M. Wt
498.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercury(II) trifluoromethanesulfonate

CAS Number

49540-00-3

Product Name

Mercury(II) trifluoromethanesulfonate

IUPAC Name

mercury(2+);trifluoromethanesulfonate

Molecular Formula

C2F6HgO6S2

Molecular Weight

498.7 g/mol

InChI

InChI=1S/2CHF3O3S.Hg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

InChI Key

BPVYMDMPLCOQPJ-UHFFFAOYSA-L

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2]

Organic Synthesis

One of the primary applications of Mercury(II) trifluoromethanesulfonate lies in the field of organic synthesis. It acts as a Lewis acid, accepting electron pairs from other molecules to facilitate various chemical transformations. Some prominent examples include:

  • C-C Bond Forming Cyclizations: Hg(OTf)2 promotes the formation of carbon-carbon bonds within molecules, enabling the creation of cyclic structures. This has applications in the synthesis of complex organic molecules like pharmaceuticals and natural products [].
  • Alkyne Hydrations: The catalyst facilitates the addition of water molecules to alkynes, a class of organic compounds containing a carbon-carbon triple bond. This reaction is crucial for producing various functional groups essential in drug discovery and material science.
  • Heterocycle Synthesis: Hg(OTf)2 plays a role in the construction of heterocycles, which are organic rings containing atoms other than carbon. These ring structures are vital building blocks in numerous drugs and functional materials.
  • C-N Bond Formation: Recent research has explored the use of Hg(OTf)2 in forming carbon-nitrogen bonds, expanding its application scope in synthesizing various nitrogen-containing molecules with potential pharmaceutical and industrial uses.

Mercury(II) trifluoromethanesulfonate is a chemical compound with the formula C2F6HgO6S2\text{C}_2\text{F}_6\text{HgO}_6\text{S}_2. It is a mercury salt derived from trifluoromethanesulfonic acid, known for its high solubility in polar solvents such as water and acetonitrile. This compound is characterized by its unique triflate group, which enhances its reactivity and utility in various

Mercury(II) trifluoromethanesulfonate is a highly toxic compound due to the presence of mercury. It can be absorbed through the skin, inhalation, or ingestion. Exposure can cause severe neurological damage, kidney failure, and respiratory problems [].

Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Properly dispose of waste according to hazardous waste regulations.

  • Hydroxylative Cyclization: This compound exhibits remarkable catalytic activity in the hydroxylative cyclization of 1,6-enynes, allowing for the formation of complex cyclic structures .
  • Asymmetric Reactions: It serves as a metal source for Lewis acid-catalyzed asymmetric reactions, promoting the formation of chiral products .
  • Synthesis of Coumarin Derivatives: Mercury(II) trifluoromethanesulfonate is also employed in the organic synthesis of coumarin derivatives, which have applications in pharmaceuticals and fragrances .

Mercury(II) trifluoromethanesulfonate can be synthesized through various methods:

  • Reaction with Trifluoromethanesulfonic Acid: The most straightforward method involves reacting mercury(II) oxide or mercury(II) carbonate with trifluoromethanesulfonic acid. This reaction typically occurs under controlled conditions to ensure complete conversion and purity of the product.
  • Solvent-Assisted Methods: Synthesis may also be performed in polar solvents to enhance solubility and facilitate reaction kinetics .

Mercury(II) trifluoromethanesulfonate finds applications across various fields:

  • Catalysis: It is predominantly used as a catalyst in organic synthesis, particularly for reactions requiring Lewis acids.
  • Material Science: The compound may be explored in developing new materials due to its unique properties.
  • Pharmaceuticals: Its role in synthesizing biologically active compounds makes it valuable in pharmaceutical research.

Mercury(II) trifluoromethanesulfonate shares similarities with several other compounds, particularly those containing mercury or sulfonate groups. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Characteristics
Mercury(II) acetateC2H6HgO2\text{C}_2\text{H}_6\text{HgO}_2Commonly used as a reagent but less reactive than triflate.
Mercury(II) chlorideHgCl2\text{HgCl}_2More toxic; used in various applications but lacks the unique triflate reactivity.
Trifluoromethanesulfonic acidCFO3S\text{C}_F\text{O}_3\text{S}A strong acid; serves as a precursor but does not have metal characteristics.
Mercury(I) sulfideHg2S\text{Hg}_2\text{S}Less soluble; primarily used in mineralogy and pigments.

Mercury(II) trifluoromethanesulfonate stands out due to its high solubility, catalytic properties, and versatility in organic synthesis compared to these similar compounds. Its unique triflate group enhances its reactivity, making it an essential tool for chemists working on complex organic transformations .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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